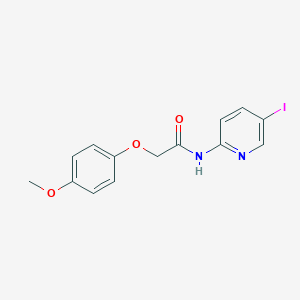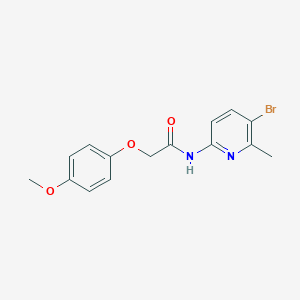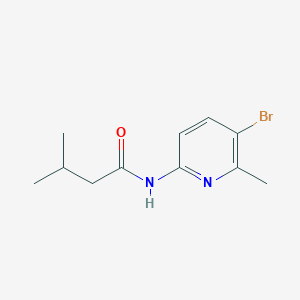![molecular formula C21H25N3O3 B250789 N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B250789.png)
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide is a synthetic compound that belongs to the class of benzamides. It is commonly known as AM-251 and is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mécanisme D'action
AM-251 selectively binds to the N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide receptor and acts as an antagonist, blocking the effects of endocannabinoids such as anandamide and 2-arachidonoylglycerol. The N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide receptor is predominantly expressed in the central nervous system and is involved in various physiological processes such as appetite regulation, pain perception, and mood. By blocking the N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide receptor, AM-251 modulates these physiological processes and has potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AM-251 have been extensively studied in animal models. It has been shown to reduce food intake and body weight by decreasing the activity of the endocannabinoid system in the hypothalamus. In addition, AM-251 has been demonstrated to improve glucose tolerance and insulin sensitivity by modulating the activity of the endocannabinoid system in the liver and adipose tissue. Furthermore, AM-251 has been investigated for its potential use in the treatment of drug addiction, specifically to opioids and cocaine, by blocking the rewarding effects of these drugs.
Avantages Et Limitations Des Expériences En Laboratoire
AM-251 has several advantages and limitations for lab experiments. One of the advantages is its high selectivity and potency for the N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide receptor, which allows for specific modulation of the endocannabinoid system. However, one of the limitations is its poor solubility in water, which can make it challenging to administer in experiments. Furthermore, the use of AM-251 in experiments requires careful consideration of the potential effects on the endocannabinoid system and the physiological processes it regulates.
Orientations Futures
There are several future directions for the research on AM-251. One area of interest is the potential therapeutic applications in various diseases such as obesity, diabetes, and drug addiction. Further studies are needed to investigate the long-term effects and safety of AM-251 in animal models and humans. In addition, the development of novel compounds that target the endocannabinoid system with improved solubility and selectivity is an area of active research. Furthermore, the elucidation of the molecular mechanisms underlying the effects of AM-251 on the endocannabinoid system can provide insights into the physiological processes regulated by this system.
Méthodes De Synthèse
The synthesis of AM-251 involves the reaction of 2-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(4-aminophenyl)-4-(4-acetylpiperazin-1-yl)benzamide to form AM-251. The synthesis of this compound has been described in detail in several scientific publications.
Applications De Recherche Scientifique
AM-251 has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and drug addiction. It has been shown to reduce food intake and body weight in animal models of obesity. In addition, it has been demonstrated to improve glucose tolerance and insulin sensitivity in diabetic mice. Furthermore, AM-251 has been investigated for its potential use in the treatment of drug addiction, specifically to opioids and cocaine.
Propriétés
Formule moléculaire |
C21H25N3O3 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C21H25N3O3/c1-15-5-4-6-19(20(15)27-3)21(26)22-17-7-9-18(10-8-17)24-13-11-23(12-14-24)16(2)25/h4-10H,11-14H2,1-3H3,(H,22,26) |
Clé InChI |
QVONUKWCRYDIRR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250707.png)
![2-chloro-5-iodo-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250709.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B250711.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide](/img/structure/B250712.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B250713.png)
![N-{4-[(4-isobutoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250716.png)






![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)
![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B250731.png)